molecular formula C10H16N4O B13250611 (1-{8-azabicyclo[3.2.1]octan-3-yl}-1H-1,2,3-triazol-4-yl)methanol

(1-{8-azabicyclo[3.2.1]octan-3-yl}-1H-1,2,3-triazol-4-yl)methanol

Cat. No.: B13250611
M. Wt: 208.26 g/mol
InChI Key: FRDNBGAUWGUBMU-UHFFFAOYSA-N
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Description

(1-{8-azabicyclo[3.2.1]octan-3-yl}-1H-1,2,3-triazol-4-yl)methanol is a complex organic compound that features a unique structure combining a bicyclic azabicyclo octane ring with a triazole moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-{8-azabicyclo[3.2.1]octan-3-yl}-1H-1,2,3-triazol-4-yl)methanol typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the azabicyclo octane ring and the subsequent introduction of the triazole moiety. Common synthetic routes may involve cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form the triazole ring. Reaction conditions often require the use of catalysts, such as copper(I) iodide, and solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1-{8-azabicyclo[3.2.1]octan-3-yl}-1H-1,2,3-triazol-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the triazole ring to a more saturated form.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

(1-{8-azabicyclo[3.2.1]octan-3-yl}-1H-1,2,3-triazol-4-yl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of (1-{8-azabicyclo[3.2.1]octan-3-yl}-1H-1,2,3-triazol-4-yl)methanol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The azabicyclo octane ring may enhance the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1-{8-azabicyclo[3.2.1]octan-3-yl}-1H-1,2,3-triazol-4-yl)ethanol
  • (1-{8-azabicyclo[3.2.1]octan-3-yl}-1H-1,2,3-triazol-4-yl)propane

Uniqueness

(1-{8-azabicyclo[3.2.1]octan-3-yl}-1H-1,2,3-triazol-4-yl)methanol is unique due to its specific combination of the azabicyclo octane ring and the triazole moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H16N4O

Molecular Weight

208.26 g/mol

IUPAC Name

[1-(8-azabicyclo[3.2.1]octan-3-yl)triazol-4-yl]methanol

InChI

InChI=1S/C10H16N4O/c15-6-9-5-14(13-12-9)10-3-7-1-2-8(4-10)11-7/h5,7-8,10-11,15H,1-4,6H2

InChI Key

FRDNBGAUWGUBMU-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC1N2)N3C=C(N=N3)CO

Origin of Product

United States

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